10-Fold Higher CYP1A1 Induction Efficiency: NI3C (1-Methoxyindole-Derived) vs. Indole-3-Carbinol in Cultured Hepatoma Cells
N-Methoxyindole-3-carbinol (NI3C), the direct synthetic derivative of 1-methoxyindole, induces 7-ethoxyresorufin-O-deethylase (EROD) activity—a functional readout of CYP1A1—in Hepa-1c1c7 cells with 10-fold higher efficiency than indole-3-carbinol (I3C), the benchmark dietary indole chemopreventive agent [1]. The concentration-dependent induction demonstrates that N1-methoxy substitution dramatically enhances AhR agonism at the cellular level, with NI3C inducing AhR binding to the dioxin-responsive element and upregulating endogenous CYP1A1 mRNA [1]. Notably, this advantage is cell-based; when administered orally to rats at 570 µmol/kg, I3C produced a stronger hepatic EROD response than NI3C, illustrating a context-dependent efficacy inversion that must inform experimental design [1].
| Evidence Dimension | CYP1A1 induction efficiency (EROD activity) in Hepa-1c1c7 cells |
|---|---|
| Target Compound Data | NI3C: 10-fold higher efficiency than I3C (concentration-dependent EROD induction); IC50 for EROD inhibition = 6 µM |
| Comparator Or Baseline | Indole-3-carbinol (I3C): baseline inducer; 10-fold less efficient than NI3C in the same cellular assay |
| Quantified Difference | 10-fold greater induction efficiency for NI3C over I3C in Hepa-1c1c7 cells |
| Conditions | Hepa-1c1c7 mouse hepatoma cells; EROD activity assay; AhR binding measured by dioxin-responsive element gel shift; CYP1A1 mRNA by Northern blot; comparator administered at matched concentrations |
Why This Matters
Researchers studying AhR-mediated chemoprevention or CYP1A1 induction should select 1-methoxyindole as the precursor scaffold when cellular potency is the priority, as the N1-methoxy group imparts a 10-fold efficiency gain over the natural product indole-3-carbinol.
- [1] Stephensen, P. U., Bonnesen, C., Schaldach, C., Andersen, O., Bjeldanes, L. F., & Vang, O. (2000). N-methoxyindole-3-carbinol is a more efficient inducer of cytochrome P-450 1A1 in cultured cells than indol-3-carbinol. Nutrition and Cancer, 36(1), 112–121. DOI: 10.1207/S15327914NC3601_15 View Source
